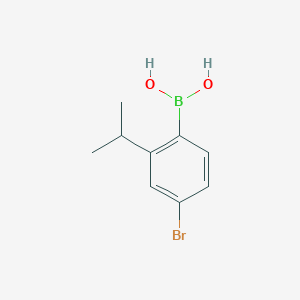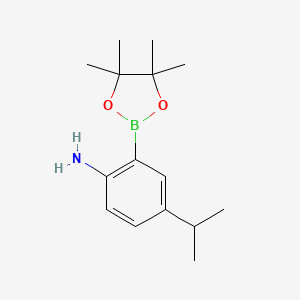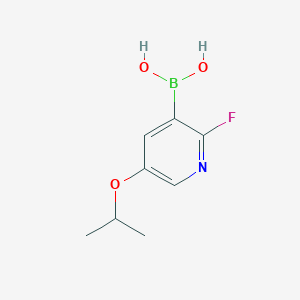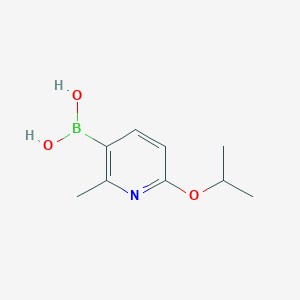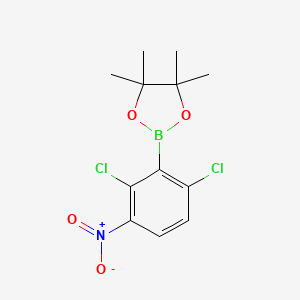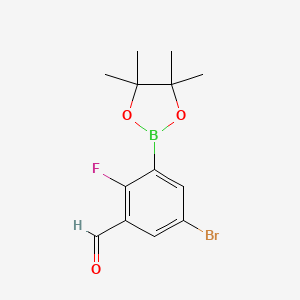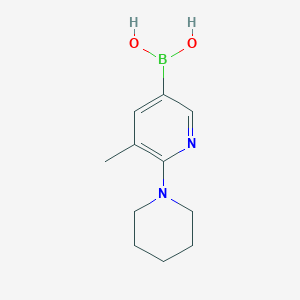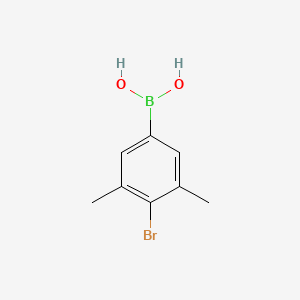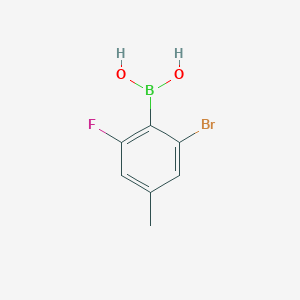
2-溴-6-氟-4-甲基苯硼酸
描述
2-Bromo-6-fluoro-4-methylphenylboronic Acid is a compound useful in organic synthesis . It has a molecular formula of CHBBrFO and an average mass of 218.816 Da .
Synthesis Analysis
The synthesis of 2-Bromo-6-fluoro-4-methylphenylboronic acid can be achieved from Triisopropyl borate and 2-Bromo-5-fluorotoluene . It can also be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has also been reported .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-fluoro-4-methylphenylboronic acid includes elements such as Carbon ©, Hydrogen (H), Bromine (Br), Fluorine (F), and Oxygen (O). The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis
This compound is often used in Suzuki–Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It can also participate in other reactions such as the Matteson–CH2–homologation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-fluoro-4-methylphenylboronic acid include a molecular weight of 232.84 . More specific properties such as boiling point, density, and flash point can be determined through experimental methods .科学研究应用
- Application : 2-Bromo-6-fluoro-4-methylphenylboronic acid serves as a versatile boron reagent in SM reactions. Researchers use it to synthesize complex organic molecules, such as pharmaceuticals, agrochemicals, and materials .
- Application : Researchers have used 2-Bromo-6-fluoro-4-methylphenylboronic acid in the preparation of functionally selective allosteric modulators of GABAA receptors .
- Application : 2-Bromo-6-fluoro-4-methylphenylboronic acid has been used in the preparation of hydroxyphenylnaphthols, which act as potential inhibitors of 17ß-HSD2 .
Suzuki–Miyaura Cross-Coupling Reactions
Selective Allosteric Modulators of GABAA Receptors
Hydroxyphenylnaphthols as 17ß-Hydroxysteroid Dehydrogenase Type 2 Inhibitors
Protodeboronation for Indolizidine Synthesis
作用机制
Target of Action
2-Bromo-6-fluoro-4-methylphenylboronic acid is a type of organoboron compound, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are various biochemical reactions where it acts as a reagent. It is particularly used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the compound, which is then used in various chemical transformations . For instance, it can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The Suzuki–Miyaura coupling is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling . This enables the synthesis of a wide variety of organic compounds . Additionally, the compound’s protodeboronation has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Action Environment
The action of 2-Bromo-6-fluoro-4-methylphenylboronic acid is influenced by environmental factors such as air and moisture . These factors can affect the stability of the compound and thus its efficacy in chemical reactions . Moreover, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .
安全和危害
属性
IUPAC Name |
(2-bromo-6-fluoro-4-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEVTAXQXHBUMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Br)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-4-methylphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





